molecular formula C21H27N7O3 B1683982 GSK690693 CAS No. 937174-76-0

GSK690693

Número de catálogo B1683982
Número CAS: 937174-76-0
Peso molecular: 425.5 g/mol
Clave InChI: KGPGFQWBCSZGEL-ZDUSSCGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GSK690693 is an ATP-competitive, pan-Akt kinase inhibitor with IC50 values of 2, 13, and 9 nM for Akt1, 2, and 3, respectively. It also inhibits other members of the AGC kinase family, including AMPK, DAPK3, PAKs, PKA, PKC, PKG, and PrkX (IC50 values range from 2-81 nM). By preventing the phosphorylation of downstream Akt substrates, this compound has been shown to inhibit proliferation and to induce apoptosis in various human tumor cells in vitro and in xenografts in immunocompromised mice.
This compound is a pan-AKT kinase inhibitor, is also a n aminofurazan-derived inhibitor of Akt kinases with potential antineoplastic activity. Pan-AKT kinase inhibitor GSK-690693 binds to and inhibits Akt kinases 1, 2, and 3, which may result in the inhibition of protein phosphorylation events downstream from Akt kinases in the PI3K/Akt signaling pathway, and, subsequently, the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. In addition, this agent may inhibit other protein kinases including protein kinase C (PKC) and protein kinase A (PKA). As serine/threonine protein kinases which are involved in a number of biological processes, AKT kinases promote cell survival by inhibiting apoptosis and are required for glucose transport. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Aplicaciones Científicas De Investigación

Inhibidor de la Quinasa AKT

GSK690693 es un novedoso inhibidor de la quinasa AKT competitivo con ATP que inhibe las 3 quinasas AKT con IC50 de 2, 13 y 9 nM contra AKT-1, 2 y 3, respectivamente . La familia AKT consta de tres isoformas (AKT1, 2 y 3) y es responsable de fosforilar una amplia variedad de dianas implicadas en el metabolismo celular, la supervivencia celular, la progresión del ciclo celular y el crecimiento celular .

Actividad Antitumoral

This compound tiene una potente actividad antitumoral. Inhibe la proliferación e induce la apoptosis en un subconjunto de células tumorales con una potencia que es consistente con la inhibición intracelular de la actividad de la quinasa AKT . Esto sugiere que this compound podría ser un agente terapéutico potencial para el tratamiento del cáncer.

Terapia Combinada

Cuando this compound se combina con lapatinib, un inhibidor dual de la quinasa EGFR y ErbB2, se observa un fuerte efecto aditivo en una variedad de células tumorales . Esto indica que this compound podría usarse en combinación con otros fármacos para mejorar sus efectos anticancerígenos.

Regulación de la Fosforilación de Proteínas

In vitro, this compound provoca reducciones dependientes de la dosis en el estado de fosforilación de múltiples proteínas corriente abajo de AKT, incluyendo GSK3β, PRAS40 y Forkhead (FOXO1/FOXO3a) . Esto demuestra el efecto funcional de la inhibición de AKT.

Regulación de los Factores de Transcripción

El tratamiento de células tumorales con this compound conduce a un aumento dependiente de la dosis en el transporte nuclear del factor de transcripción FOXO3a, acompañado de un cambio en el estado de fosforilación de la proteína FOXO3a . Esto sugiere que this compound podría regular la actividad de los factores de transcripción y por lo tanto influir en la expresión génica.

Actividad Antitumoral In Vivo

Una sola administración intraperitoneal (IP) de this compound inhibe la fosforilación de GSK3β en ratones SCID portadores de xenotrasplantes de tumor de mama BT474 de forma dependiente de la dosis y del tiempo . El tratamiento con this compound (una vez al día durante 21 días) produce una actividad antitumoral significativa en ratones portadores de xenotrasplantes de carcinoma de ovario humano SK-OV-3 establecido, próstata LNCaP y cáncer de mama BT474 y HCC-1954 . Esto sugiere que this compound podría ser efectivo en el tratamiento de varios tipos de cánceres in vivo.

Mecanismo De Acción

Target of Action

GSK690693, also known as (S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol, is a pan-AKT kinase inhibitor . It targets all three isoforms of AKT (AKT1, AKT2, and AKT3) with IC50 values of 2 nM, 13 nM, and 9 nM respectively . AKT kinases are important regulators of cell survival and are often found to be constitutively active in a variety of human tumors .

Mode of Action

This compound inhibits the AKT kinases by competing with ATP . This results in dose-dependent reductions in the phosphorylation state of multiple proteins downstream of AKT, including GSK3β, PRAS40, and Forkhead (FOXO1/FOXO3a) . The inhibition of AKT kinase activity by this compound leads to an increase in the nuclear transport of the transcription factor FOXO3a, accompanied by a change in the phosphorylation status of FOXO3a protein .

Biochemical Pathways

The AKT signaling pathway is involved in cellular metabolism, cell survival, cell-cycle progression, and cell growth . This compound, by inhibiting AKT, affects these processes. The inhibition of AKT kinase activity by this compound has been linked to decreased proliferation through increased RB1 activity, decreased MYC activity, decreased TFRC activity, and increased FOXO1/FOXO3 activity .

Pharmacokinetics

It is known that this compound inhibits proliferation and induces apoptosis in tumor cells with potency that is consistent with intracellular inhibition of akt kinase activity .

Result of Action

The primary effect of this compound is anti-proliferative . It inhibits proliferation and induces apoptosis in a subset of tumor cells . When combined with lapatinib, an EGFR and ErbB2 dual kinase inhibitor, this compound shows a strong additive effect in a variety of tumor cells .

Action Environment

It is known that the effect of this compound is enhanced when the cells are pretreated with lapatinib before treatment with this compound . This suggests that the efficacy of this compound can be influenced by the presence of other compounds in the environment.

Propiedades

IUPAC Name

4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPGFQWBCSZGEL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C(=NC=C2OC[C@H]3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239551
Record name GSK-690693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937174-76-0
Record name GSK 690693
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937174-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GSK-690693
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937174760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-690693
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12745
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-690693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 937174-76-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-690693
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWH480321B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 3
Reactant of Route 3
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 5
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 6
Reactant of Route 6
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol

Q & A

Q1: What is the primary molecular target of GSK690693?

A1: this compound is a potent, ATP-competitive inhibitor of all three isoforms of AKT (AKT1, AKT2, and AKT3). [, , , , ]

Q2: How does this compound interact with AKT?

A2: this compound binds to the ATP-binding pocket of AKT, preventing ATP binding and subsequently inhibiting the kinase activity of AKT. [, , ] This interaction has been confirmed through X-ray crystallography studies. [, ]

Q3: What are the downstream consequences of AKT inhibition by this compound?

A3: this compound inhibits the phosphorylation of several downstream substrates of AKT, leading to various cellular effects, including:

  • Reduced phosphorylation of GSK3β: This leads to decreased glycogen synthesis and/or increased glycogenolysis, potentially contributing to hyperglycemia. [, ]
  • Inhibition of PRAS40 phosphorylation: This affects mTORC1 signaling and downstream processes. []
  • Reduced phosphorylation of Forkhead (FOXO) transcription factors: This influences the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes. [, , ]
  • Increased RB1-mediated cell cycle arrest: This contributes to the anti-proliferative effects of this compound. []
  • Induction of apoptosis: this compound promotes apoptosis in a subset of tumor cells, particularly those with activated AKT signaling. [, , ]

Q4: Does this compound inhibit other kinases besides AKT?

A4: While highly selective for AKT isoforms, this compound can inhibit other members of the AGC kinase family to a lesser extent. [] Additionally, chemical proteomics studies have identified CDC42BPB as a novel putative target for this compound. []

Q5: In which cancer types has this compound demonstrated preclinical efficacy?

A5: Preclinical studies have shown promising anti-tumor activity of this compound in various cancer models, including:

  • Breast cancer: Especially in models with PIK3CA or PTEN mutations, and in combination with other agents like Celecoxib. [, , , , ]
  • Ovarian cancer: Both in vitro and in vivo models have shown sensitivity to this compound. [, ]
  • Prostate cancer: this compound demonstrated efficacy in models with activated AKT signaling. [, , ]
  • Acute lymphoblastic leukemia (ALL): A high percentage of ALL cell lines showed sensitivity to this compound. [, ]
  • Gastric cancer: Particularly in ARID1A-deficient models, which exhibit increased AKT pathway activation. []
  • Nasopharyngeal carcinoma: this compound enhanced radiosensitivity and inhibited epithelial-mesenchymal transition in preclinical models. []
  • Non-small cell lung cancer: Synergistic effects were observed when this compound was combined with the mTOR inhibitor temsirolimus. []

Q6: Are there any known mechanisms of resistance to this compound?

A6: Yes, several mechanisms have been identified, including:

  • Activation of alternative signaling pathways: Upregulation of receptor tyrosine kinases (RTKs), such as c-Met, Her3, IGF-IR, INSR, and EphA2, has been observed in response to AKT inhibition. This can be mitigated by co-targeting Pim-1 kinase. [, ]
  • Insufficient inhibition of downstream targets: Resistance can occur due to incomplete suppression of key downstream effectors like MYC. Combining this compound with MEK inhibitors might overcome this. []
  • Activation of compensatory pathways: Inhibition of mTORC1 can lead to feedback activation of AKT through a PI3K-dependent loop. [] Simultaneously targeting multiple levels of the PI3K/AKT/mTOR pathway may be necessary to achieve sustained pathway inhibition. [, ]

Q7: What is the role of autophagy in response to this compound treatment?

A7: this compound can induce autophagy in some cancer cells, which may serve as a pro-survival mechanism. Combining this compound with autophagy inhibitors like chloroquine or bafilomycin A1 could potentially enhance its efficacy. [, ]

Q8: What is known about the pharmacokinetics of this compound?

A8:

  • Administration: this compound can be administered intravenously (IV) or intraperitoneally (IP). [, ]
  • Absorption: The drug exhibits favorable pharmacokinetic properties in preclinical models, achieving sufficient tumor concentrations following systemic administration. []
  • Distribution: this compound has been shown to effectively penetrate tumor tissue. []

Q9: Does this compound affect glucose metabolism?

A9: Yes, this compound can induce transient hyperglycemia as a consequence of its inhibitory effects on the AKT pathway, which plays a role in glucose homeostasis. This effect is attributed to reduced peripheral glucose uptake, increased gluconeogenesis, and/or increased hepatic glycogenolysis. [, ] Fasting and a low-carbohydrate diet have been shown to mitigate this compound-induced hyperglycemia in preclinical models. [, ]

Q10: Are there any known biomarkers that predict response to this compound?

A10:

  • PIK3CA and PTEN mutations: Mutations in PIK3CA and PTEN are associated with increased sensitivity to this compound in certain cancer types like breast cancer, but not in others like colon cancer. []
  • RAS/RAF mutations: The presence of activating mutations in RAS/RAF genes might confer resistance to this compound, even in the context of PIK3CA/PTEN mutations, particularly in colon cancer. []
  • ARID1A deficiency: Loss of ARID1A expression in gastric cancer correlates with increased sensitivity to this compound. []
  • Phosphorylated S6 levels: High basal levels of phosphorylated S6 might predict sensitivity to PI3K pathway inhibitors, including this compound, in head and neck cancers. []

Q11: What are the potential future directions for this compound research?

A11:

  • Combination therapies: Further investigation of this compound in combination with other targeted therapies, such as MEK inhibitors, Pim-1 inhibitors, or autophagy inhibitors, is warranted to overcome resistance mechanisms and enhance efficacy. [, , ]
  • Biomarker development: Identifying and validating reliable biomarkers to predict response to this compound will be crucial for selecting patients who are most likely to benefit from treatment. [, , ]
  • Overcoming hyperglycemia: Research into strategies to manage this compound-induced hyperglycemia, beyond dietary modifications, is necessary for its safe and effective clinical application. [, ]
  • Clinical trials: While early clinical trials have been conducted, further investigation of this compound in well-designed clinical trials is necessary to determine its efficacy and safety profile in humans. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.